3-Cyclopropoxy-4-nitrobenzoic acid is an organic compound classified within the family of nitrobenzoic acids. It features a cyclopropoxy group attached to a benzene ring at the third position and a nitro group at the fourth position. This compound is characterized by its unique structural features that influence its chemical behavior and potential applications in various fields, including medicinal chemistry and materials science.
The compound can be sourced from specialized chemical suppliers and is classified as a nitrobenzoic acid derivative. Its molecular formula is with a molecular weight of approximately 223.18 g/mol. The compound's IUPAC name is 3-cyclopropoxy-4-nitrobenzoic acid, and it is identified by its CAS number 1243350-56-2 .
The synthesis of 3-cyclopropoxy-4-nitrobenzoic acid typically involves the nitration of 3-cyclopropoxybenzoic acid. This process employs a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction conditions are carefully controlled to ensure that the nitro group is selectively introduced at the desired position on the aromatic ring.
The molecular structure of 3-cyclopropoxy-4-nitrobenzoic acid consists of:
3-Cyclopropoxy-4-nitrobenzoic acid can undergo several types of chemical reactions:
The mechanism of action for 3-cyclopropoxy-4-nitrobenzoic acid primarily involves its interaction with biological targets through its functional groups:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 223.18 g/mol |
| IUPAC Name | 3-cyclopropoxy-4-nitrobenzoic acid |
| InChI Key | CVCNBCJAXFUIKT-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1OC2=CC(=C(C=C2)C(=O)O)N+[O-] |
3-Cyclopropoxy-4-nitrobenzoic acid has several scientific applications:
This comprehensive analysis highlights the significance of 3-cyclopropoxy-4-nitrobenzoic acid in both academic research and practical applications across various scientific domains.
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6